molecular formula C10H12BrNO2 B126507 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide CAS No. 149652-50-6

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Cat. No. B126507
Key on ui cas rn: 149652-50-6
M. Wt: 258.11 g/mol
InChI Key: ILXYGVKKXCAIIJ-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a round bottom flask contained EtMgCl (10 mL, 2M in THF, 20 mmol) at 0° C., was added a solution of 70A (516 mg, 2 mmol) in 10 mL THF. The solution was stirred at rt for 30 min, then was quenched with sat. NH4Cl and extracted with EtOAc (3×20 mL). The organic layer washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0-30% EtOAc/hexanes) afforded 70B (288 mg, 65%). MS (ESI) m/z 227.1 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
516 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH3:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](N(OC)C)=[O:14])=[CH:8][CH:7]=1>C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:14])[CH2:1][CH3:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
516 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)N(C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask contained
CUSTOM
Type
CUSTOM
Details
was quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (0-30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 288 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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